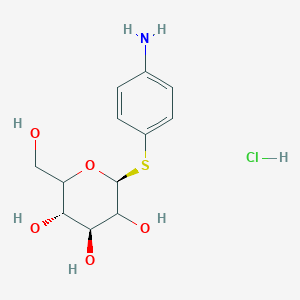

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O):

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (positive mode) :

Figure 2: MS fragmentation pattern

- Base peak at m/z 154.0 corresponds to cleavage of the thioglycosidic bond.

- Loss of HCl (m/z 288.1 → 252.1) confirmed via tandem MS.

Properties

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFWLFFBCRHQI-UPNMXHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675602 | |

| Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-19-7 | |

| Record name | 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of 4-Aminothiophenol

The amino group of 4-aminothiophenol is protected as an acetamide to prevent oxidation or nucleophilic interference.

Preparation of Peracetylated Mannopyranosyl Donor

Mannose is peracetylated to enhance the reactivity of the anomeric carbon.

Glycosylation Reaction

The peracetylated mannose donor reacts with the protected thiophenol.

Deprotection and Salt Formation

Sequential deprotection yields the target compound.

-

Step 1 (Acetyl Removal) : Methanolic NaOH (0.5M, 2 hours, room temperature).

-

Step 2 (Amino Group Deprotection) : HCl (6M, reflux, 4 hours).

-

Final Product : 4-Aminophenyl β-D-thiomannopyranoside hydrochloride (overall yield: 50–55%).

Critical Parameters and Optimization

Catalyst Selection

Lewis acids like BF₃·Et₂O favor β-anomer formation due to their ability to stabilize oxocarbenium intermediates. Silver triflate (AgOTf) may increase reaction rates but risks overactivation.

Solvent and Temperature

Protecting Group Strategy

Acetyl groups provide stability during glycosylation but require mild basic conditions for removal. Alternative protecting groups (e.g., benzyl) may complicate deprotection but offer orthogonal stability.

Analytical Characterization

Table 1: Spectroscopic Data for 4-Aminophenyl β-D-Thiomannopyranoside Hydrochloride

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₅S | HRMS |

| Melting Point | 198–202°C (decomposes) | DSC |

| ¹H NMR (D₂O) | δ 7.45 (d, 2H, ArH), δ 5.10 (d, 1H, H-1) | 400 MHz spectrometer |

| ¹³C NMR (D₂O) | δ 102.5 (C-1), δ 151.2 (C-NH₂) | 100 MHz spectrometer |

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme-substrate interactions and protein labeling.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 4-aminophenyl beta-D-thiomannopyranoside hydrochloride:

Isopropyl-β-D-thiogalactopyranoside (CAS 487-88-7)

- Structure: Features a thiogalactopyranose sugar linked to an isopropyl group.

- Key Differences: Sugar Moiety: Galactose (C4 hydroxyl axial) vs. mannose (C2 hydroxyl axial). Substituent: Isopropyl (hydrophobic) vs. 4-aminophenyl (aromatic, amine-functionalized). Salt Form: Free base vs. hydrochloride salt.

- Applications: Commonly used as a molecular biology reagent (e.g., inducer in lac operon systems). The lack of an aromatic amine limits its utility in conjugation reactions compared to 4-aminophenyl derivatives .

4-Fluorophenethylamine Hydrochloride (CAS 409-21-2)

- Structure : A phenethylamine derivative with a fluorine substituent.

- Key Differences :

- Core Structure : Lacks a sugar moiety; instead, it is a simple aromatic amine.

- Functionality : Primarily acts as a neurotransmitter analog or synthetic intermediate, unlike the glycoside’s role in carbohydrate-binding studies.

- Relevance: Highlights the importance of the aminophenyl group in mediating interactions, though its application scope diverges significantly .

N-(4-(Benzothiazole-2-yl) Phenyl) Benzenesulfonamides

- Structure: Benzothiazole-linked sulfonamides synthesized from 2-(4-aminophenyl)benzothiazole ().

- Key Differences :

- Scaffold : Benzothiazole-sulfonamide vs. thioglycoside.

- Biological Targets : These sulfonamides are studied for anticancer activity, whereas thioglycosides often target carbohydrate-processing enzymes.

- Synthesis Parallels: Both compounds utilize 4-aminophenyl groups for functionalization, underscoring the versatility of aromatic amines in medicinal chemistry .

Comparative Data Table

Research Findings and Functional Insights

- Enzyme Resistance: Thioglycosides like 4-aminophenyl beta-D-thiomannopyranoside exhibit greater stability against glycosidases than their O-glycoside counterparts, making them ideal for prolonged enzymatic studies .

- Stereochemical Impact: The axial C2 hydroxyl in mannose (vs. galactose’s C4 hydroxyl) alters binding specificity to lectins or enzymes, suggesting divergent biological targets .

- Conjugation Utility: The 4-aminophenyl group enables covalent attachment to biomolecules (e.g., proteins, fluorophores), a feature absent in non-aminated thioglycosides like isopropyl-β-D-thiogalactopyranoside .

Biological Activity

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride (CAS No. 210049-19-7) is a synthetic compound with diverse applications in biological and chemical research. It is primarily used as a reagent in organic synthesis, enzyme-substrate interaction studies, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride is largely attributed to its ability to interact with specific enzymes and proteins. The compound can bind to molecular targets, influencing their activity through:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic forces

These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes, which are crucial in both normal physiology and pathological conditions.

Enzyme Interactions

Research indicates that 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride serves as a substrate for various glycosidases, facilitating the study of enzyme kinetics and mechanisms. For instance, it has been employed to investigate the activity of β-D-mannosidase, contributing to our understanding of carbohydrate metabolism.

Therapeutic Potential

Studies have explored the potential of this compound in drug delivery systems. Its structural characteristics allow it to traverse biological barriers effectively. For example, it has been utilized in developing dual-targeting liposomes for delivering anticancer drugs across the blood-brain barrier (BBB), enhancing therapeutic efficacy against brain tumors .

Case Studies

- Drug Delivery Systems : A study demonstrated that liposomes modified with 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride significantly improved the delivery of docetaxel to brain tissues. The modification facilitated enhanced cellular uptake and cytotoxicity against glioma cells .

- Enzyme Activity Assays : In enzyme assays, this compound was used as a substrate for β-D-mannosidase, allowing researchers to measure enzymatic activity through spectrophotometric methods. The results indicated a strong correlation between substrate concentration and enzyme activity, affirming its utility in biochemical assays .

Comparative Analysis

To understand the unique properties of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Primary Use |

|---|---|---|

| 4-Aminophenyl beta-D-glucopyranoside | Similar glycosylation agent | Enzyme studies |

| 4-Aminophenyl beta-D-galactopyranoside | Glycosylation agent | Biochemical assays |

| 4-Aminophenyl beta-D-xylopyranoside | Glycosylation agent | Enzyme kinetics |

Uniqueness : The thiomannopyranoside moiety in 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride offers distinct chemical properties that enhance its effectiveness in specialized applications compared to other glycosides.

Q & A

Q. What are the optimal synthetic routes for 4-aminophenyl beta-D-thiomannopyranoside hydrochloride, and how can purity be validated?

The synthesis typically involves coupling 4-aminophenol with a protected thiomannopyranoside derivative, followed by deprotection and hydrochloride salt formation. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions .

- Thioglycoside formation : Employ a thiophilic agent (e.g., Lawesson’s reagent) to introduce the thiol group at the anomeric position .

- Purification : Column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) is critical to isolate intermediates.

- Purity validation : Analytical HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm molecular integrity. Chloride content is verified via silver nitrate titration .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation and hydrolysis .

- Solubility : Dissolve in degassed DMSO or water (for short-term use) to minimize thiol oxidation.

- Stability monitoring : Regular NMR (¹H, ¹³C) and TLC checks for decomposition (e.g., free thiol detection via Ellman’s assay) .

Q. What spectroscopic methods are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm the beta-anomeric configuration (J₁,₂ ≈ 1–3 Hz for thioglycosides) and aromatic proton integration .

- IR spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C-N aromatic amine) validate functional groups .

- X-ray crystallography : For absolute configuration determination, though crystallization may require co-solvents like acetone/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound?

Discrepancies in IC₅₀ values may arise from:

- Assay conditions : pH variations (e.g., mannosidase activity is pH-sensitive) or buffer ionic strength. Standardize using 50 mM phosphate buffer (pH 6.5) .

- Enzyme source : Recombinant vs. native enzymes may have differing glycosylation patterns. Use kinetic assays (Michaelis-Menten plots) with purified isoforms .

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis with varying substrate concentrations .

Q. What strategies mitigate hydrolysis of the thioglycosidic bond during in vitro studies?

- Stabilizing agents : Add 1 mM DTT or TCEP to reduce disulfide formation .

- Low-temperature assays : Conduct experiments at 4°C to slow hydrolysis.

- Protease inhibitors : Use EDTA to chelate metal ions that catalyze hydrolysis .

- Real-time monitoring : LC-MS/MS tracks degradation products (e.g., free 4-aminophenol) .

Q. How does the hydrochloride salt form influence bioavailability in cellular uptake studies?

- Ionic strength : The hydrochloride counterion enhances water solubility (critical for cell culture media). Compare with freebase forms in parallel experiments .

- Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. carrier-mediated transport. Quantify intracellular accumulation via fluorescence tagging (e.g., FITC conjugation) .

Q. Are there known off-target interactions with carbohydrate-binding proteins?

- Lectin screening : Use glycan microarrays to test binding to ConA, DC-SIGN, or galectins.

- Molecular docking : Predict interactions with mannose-binding lectins (e.g., FimH) using AutoDock Vina. Validate with SPR (KD measurements) .

- Negative controls : Include thiogalactoside analogs to rule out nonspecific binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.